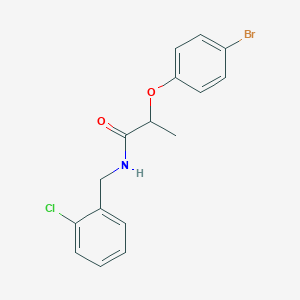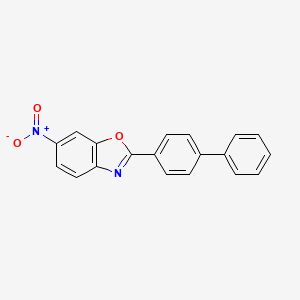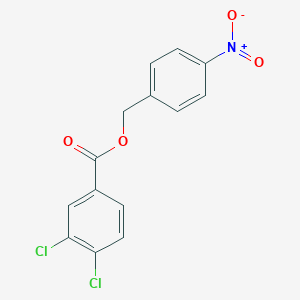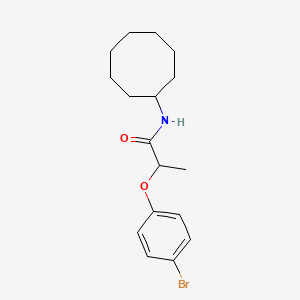
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide is a chemical compound with the molecular formula C16H15BrClNO2. It is also known as BPN-15606 and is a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide involves the inhibition of PDE10A. PDE10A is an enzyme that hydrolyzes cyclic nucleotides, which are important signaling molecules in the brain. Inhibition of PDE10A leads to an increase in the levels of cyclic nucleotides, which can improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide has been shown to improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce neuroinflammation and oxidative stress in the brain. These effects are likely due to the inhibition of PDE10A and the resulting increase in cyclic nucleotide levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide in lab experiments is its specificity for PDE10A. This allows for the selective inhibition of PDE10A without affecting other phosphodiesterases. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of the compound, which may limit its use in animal models and clinical trials.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide. One direction is to investigate its effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in order to facilitate its use in animal models and clinical trials.
In conclusion, 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide is a potential therapeutic agent for the treatment of neurodegenerative diseases. Its inhibition of PDE10A and resulting increase in cyclic nucleotide levels have been shown to improve cognitive function and reduce neuroinflammation. Further research is needed to optimize the synthesis method, determine the pharmacokinetics and pharmacodynamics of the compound, and investigate its effects on other neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotide levels in the brain. Inhibition of PDE10A has been shown to increase the levels of cyclic nucleotides, which can improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-11(21-14-8-6-13(17)7-9-14)16(20)19-10-12-4-2-3-5-15(12)18/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMZNITGMVUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4111782.png)
![ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4111790.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)

![4-ethyl 2-methyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4111810.png)
![4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111813.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)

![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111859.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)

